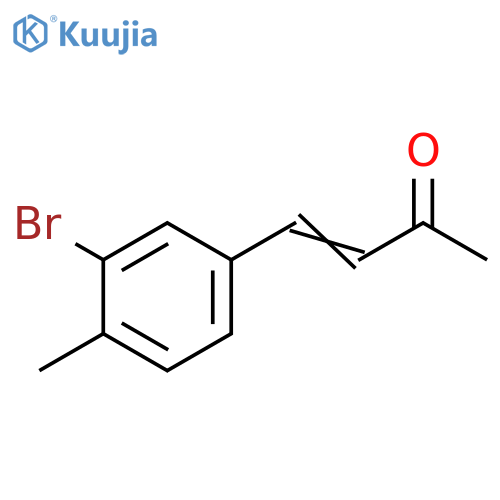Cas no 1369464-82-3 (4-(3-bromo-4-methylphenyl)but-3-en-2-one)

1369464-82-3 structure
商品名:4-(3-bromo-4-methylphenyl)but-3-en-2-one
4-(3-bromo-4-methylphenyl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 3-Buten-2-one, 4-(3-bromo-4-methylphenyl)-
- 4-(3-bromo-4-methylphenyl)but-3-en-2-one
-
- インチ: 1S/C11H11BrO/c1-8-3-5-10(7-11(8)12)6-4-9(2)13/h3-7H,1-2H3
- InChIKey: RAQRLDLSRCRTCA-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C=CC1=CC=C(C)C(Br)=C1
じっけんとくせい
- 密度みつど: 1.354±0.06 g/cm3(Predicted)
- ふってん: 336.4±30.0 °C(Predicted)
4-(3-bromo-4-methylphenyl)but-3-en-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1915031-0.1g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 0.1g |
$364.0 | 2023-09-17 | ||
| Enamine | EN300-1915031-0.25g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 0.25g |
$381.0 | 2023-09-17 | ||
| Enamine | EN300-1915031-10.0g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 10g |
$4545.0 | 2023-05-31 | ||
| Enamine | EN300-1915031-1g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 1g |
$414.0 | 2023-09-17 | ||
| Enamine | EN300-1915031-5g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 5g |
$1199.0 | 2023-09-17 | ||
| Enamine | EN300-1915031-2.5g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 2.5g |
$810.0 | 2023-09-17 | ||
| Enamine | EN300-1915031-0.05g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 0.05g |
$348.0 | 2023-09-17 | ||
| Enamine | EN300-1915031-0.5g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 0.5g |
$397.0 | 2023-09-17 | ||
| Enamine | EN300-1915031-5.0g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 5g |
$3065.0 | 2023-05-31 | ||
| Enamine | EN300-1915031-1.0g |
4-(3-bromo-4-methylphenyl)but-3-en-2-one |
1369464-82-3 | 1g |
$1057.0 | 2023-05-31 |
4-(3-bromo-4-methylphenyl)but-3-en-2-one 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
1369464-82-3 (4-(3-bromo-4-methylphenyl)but-3-en-2-one) 関連製品
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 857369-11-0(2-Oxoethanethioamide)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
